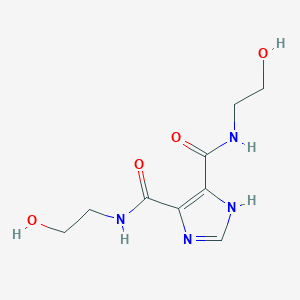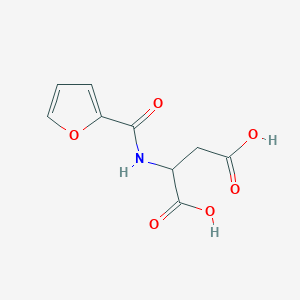![molecular formula C18H20N2O6S B3822950 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B3822950.png)
4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate
Descripción general
Descripción
4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonamides and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate is not well understood. However, it is believed to act as an inhibitor of enzymes that are involved in the biosynthesis of sulfonamides. It may also act as a substrate for enzymes that catalyze the hydrolysis of sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate are not well known. However, it is believed to have a low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate in lab experiments is its high yield and relatively low cost. It is also easy to handle and store. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and bacterial infections. It may also be used in the study of enzyme kinetics and in the development of new methods for organic synthesis. Additionally, further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of peptide and protein derivatives and in the synthesis of sulfonamide-based inhibitors. It is also used in the development of new drugs and in the study of enzyme kinetics.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(2)17(19-27(24,25)16-10-4-13(3)5-11-16)18(21)26-15-8-6-14(7-9-15)20(22)23/h4-12,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFKIXZSBQQSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine](/img/structure/B3822869.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline](/img/structure/B3822872.png)
![1-methyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3822874.png)
![(2-aminoethyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B3822877.png)

![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
![2-[5-(isopropylamino)pentyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B3822917.png)


![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3822942.png)
amino]-2-pyrazinecarbonitrile](/img/structure/B3822954.png)
![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N'-[(4-methylphenyl)sulfonyl]propanohydrazide](/img/structure/B3822959.png)

